6-(4-methoxyphenyl)-3-methyl-N-(4-sulfamoylphenyl)imidazo[2,1-b]thiazole-2-carboxamide
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Overview
Description
6-(4-Methoxyphenyl)-3-methyl-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a methoxyphenyl group, a methyl group, a sulfamoylphenyl group, and an imidazo[2,1-b][1,3]thiazole core, making it a molecule of interest for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-3-methyl-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 2-aminobenzothiazole with appropriate aldehydes or ketones under acidic or basic conditions to form the imidazo[2,1-b][1,3]thiazole core. Subsequent functionalization steps, such as methylation and sulfonation, are carried out to introduce the methoxyphenyl and sulfamoylphenyl groups, respectively .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which offers advantages such as rapid reaction times, high yields, and reduced formation of side products. This method can be particularly useful for scaling up the production of the compound while maintaining high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)-3-methyl-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
6-(4-Methoxyphenyl)-3-methyl-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-3-methyl-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of essential biological processes in pathogens or cancer cells. Molecular docking studies have shown that the compound can bind to active sites of enzymes, thereby inhibiting their activity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazo[2,1-b][1,3]thiazole carboxamide analogues: These analogues have variations in the substituent groups but retain the core imidazo[2,1-b][1,3]thiazole structure
Uniqueness
6-(4-Methoxyphenyl)-3-methyl-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl and sulfamoylphenyl groups enhances its solubility and bioavailability, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C20H18N4O4S2 |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-3-methyl-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
InChI |
InChI=1S/C20H18N4O4S2/c1-12-18(19(25)22-14-5-9-16(10-6-14)30(21,26)27)29-20-23-17(11-24(12)20)13-3-7-15(28-2)8-4-13/h3-11H,1-2H3,(H,22,25)(H2,21,26,27) |
InChI Key |
ZFLDEOAETVKYRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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